molecular formula C5H9ClN2 B14401334 6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane CAS No. 87689-21-2

6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane

Cat. No.: B14401334
CAS No.: 87689-21-2
M. Wt: 132.59 g/mol
InChI Key: LJGAFWIXAHFSDN-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-1,6-diazabicyclo[310]hexane is a bicyclic compound featuring a unique structure with a chlorine atom and a methyl group attached to a diazabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane typically involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reactions, followed by purification processes to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups present in the molecule.

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane is unique due to the presence of both a chlorine atom and a methyl group on the diazabicyclohexane ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

87689-21-2

Molecular Formula

C5H9ClN2

Molecular Weight

132.59 g/mol

IUPAC Name

6-chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H9ClN2/c1-5-3-2-4-7(5)8(5)6/h2-4H2,1H3

InChI Key

LJGAFWIXAHFSDN-UHFFFAOYSA-N

Canonical SMILES

CC12CCCN1N2Cl

Origin of Product

United States

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